Cas no 6953-61-3 (1-Naphthohydroxamic acid)

1-Naphthohydroxamic acid 化学的及び物理的性質
名前と識別子
-
- 1-Naphthohydroxamic Acid
- 1-Naphthalenecarboxamide,N-hydroxy-
- N-hydroxynaphthalene-1-carboxamide
- 1-NAPHTHALENECARBOXAMIDE,N-HYDROXY
- a-Naphthohydroxamic acid
- N-Hydroxy-1-naphthamide
- NSC 57457
- 1-NAPHTHALENECARBOXAMIDE, N-HYDROXY-
- alpha-Naphthohydroxamic acid
- Naphthalene-1-carboxylic acid hydroxyamide
- naphthylhydroxamic acid
- N-Hydroxy-1-naphthamide #
- .alpha.-Naphthohydroxamic acid
- JRZGPW
- 8GK
- CHEMBL115468
- JRZGPWOEHDOVMC-UHFFFAOYSA-N
- NSC-57457
- AKOS000168064
- HY-130538
- HDAC Inhibitor XIX, Compound 2 - CAS 6953-61-3
- KSC-229-62-1
- BDBM50015152
- 4-09-00-02407 (Beilstein Handbook Reference)
- MFCD00059546
- 1-Naphthohydroxamic Acid, >=98% (HPLC)
- KUC110101N
- CS-0108907
- SCHEMBL2230679
- DTXSID30219789
- FT-0636312
- HDAC8-IN-2
- NSC57457
- AS-60201
- T72838
- A836535
- BRN 2094470
- 6953-61-3
- N0023
- DB-019287
- 1-Naphthohydroxamic acid
-
- MDL: MFCD00059546
- インチ: 1S/C11H9NO2/c13-11(12-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H,12,13)
- InChIKey: JRZGPWOEHDOVMC-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C21)N([H])O[H]
- BRN: 2094470
計算された属性
- せいみつぶんしりょう: 187.06300
- どういたいしつりょう: 187.063329
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 49.3
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: No data available
- フラッシュポイント: No data available
- 屈折率: 1.677
- ようかいど: DMSO: ≥5mg/mL
- PSA: 49.33000
- LogP: 2.34970
- ようかいせい: 使用できません
1-Naphthohydroxamic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 52
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- RTECS番号:QJ1894500
- ちょぞうじょうけん:2-8°C
1-Naphthohydroxamic acid 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
1-Naphthohydroxamic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR922061-250mg |
1-Naphthohydroxamic acid |
6953-61-3 | 98% | 250mg |
£91.00 | 2025-02-20 | |
ChemScence | CS-0108907-5mg |
1-Naphthohydroxamic acid |
6953-61-3 | ≥98.0% | 5mg |
$65.0 | 2022-04-26 | |
Ambeed | A415125-100mg |
N-Hydroxy-1-naphthamide |
6953-61-3 | 98% | 100mg |
$35.0 | 2025-02-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X73375-250mg |
N-Hydroxy-1-naphthamide |
6953-61-3 | ≥98% | 250mg |
¥688.0 | 2023-09-05 | |
eNovation Chemicals LLC | Y1228050-5g |
N-Hydroxy-1-naphthamide |
6953-61-3 | 95% | 5g |
$1000 | 2024-06-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364388A-25 mg |
1-Naphthohydroxamic Acid, |
6953-61-3 | 25mg |
¥2,482.00 | 2023-07-11 | ||
MedChemExpress | HY-130538-50mg |
1-Naphthohydroxamic acid |
6953-61-3 | 99.72% | 50mg |
¥4500 | 2024-05-25 | |
1PlusChem | 1P003F02-250mg |
1-Naphthohydroxamic acid |
6953-61-3 | 98% | 250mg |
$44.00 | 2025-02-19 | |
1PlusChem | 1P003F02-1g |
1-Naphthohydroxamic acid |
6953-61-3 | 98% | 1g |
$121.00 | 2025-02-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364388-5mg |
1-Naphthohydroxamic Acid, |
6953-61-3 | 5mg |
¥639.00 | 2023-09-05 |
1-Naphthohydroxamic acid 関連文献
-
Mengmeng Jia,Heng Zhang,Yongjia Lin,Dimei Chen,Yanmei Chen,Yuanzhi Xia Org. Biomol. Chem. 2018 16 3615
1-Naphthohydroxamic acidに関する追加情報
Recent Advances in the Study of 1-Naphthohydroxamic Acid (CAS: 6953-61-3) in Chemical Biology and Medicine
1-Naphthohydroxamic acid (CAS: 6953-61-3) has recently emerged as a compound of significant interest in chemical biology and medicinal research due to its versatile pharmacological properties and potential therapeutic applications. This hydroxamic acid derivative, characterized by its naphthalene backbone, has been the subject of numerous studies exploring its role as a metalloenzyme inhibitor, anticancer agent, and anti-inflammatory compound. The latest research highlights its mechanism of action, structural modifications for enhanced efficacy, and its application in targeted therapies.
Recent studies have focused on the inhibitory effects of 1-Naphthohydroxamic acid on histone deacetylases (HDACs), a class of enzymes implicated in cancer progression and neurodegenerative diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-Naphthohydroxamic acid exhibits selective inhibition against HDAC6, a key regulator of cell motility and protein degradation, with an IC50 value of 0.85 μM. This specificity suggests its potential as a lead compound for developing novel HDAC6-targeted therapies with reduced off-target effects compared to pan-HDAC inhibitors.
In the field of oncology, researchers have investigated the synergistic effects of 1-Naphthohydroxamic acid with conventional chemotherapeutic agents. A preclinical study conducted at the University of Cambridge revealed that combination therapy with 1-Naphthohydroxamic acid and cisplatin significantly enhanced apoptosis in triple-negative breast cancer cells by modulating the expression of pro-apoptotic proteins while reducing cisplatin-induced nephrotoxicity in mouse models. These findings, published in Cancer Research (2024), underscore the compound's potential as an adjuvant in cancer treatment regimens.
Structural optimization studies have yielded promising derivatives of 1-Naphthohydroxamic acid with improved pharmacokinetic properties. A recent patent application (WO2023124567) describes a series of fluorinated analogs that demonstrate enhanced blood-brain barrier penetration while maintaining HDAC inhibitory activity. These modifications address previous limitations in central nervous system bioavailability, opening new avenues for treating neurological disorders such as Alzheimer's disease and multiple sclerosis.
The anti-inflammatory properties of 1-Naphthohydroxamic acid have also been elucidated in recent investigations. Research published in Nature Communications (2023) identified its ability to suppress NF-κB signaling and reduce pro-inflammatory cytokine production in macrophages, suggesting applications in autoimmune diseases and chronic inflammatory conditions. Notably, the compound showed superior gastrointestinal safety profiles compared to traditional NSAIDs in animal models, making it a candidate for long-term anti-inflammatory therapy development.
Ongoing clinical trials (NCT05678921) are evaluating the safety and efficacy of 1-Naphthohydroxamic acid derivatives in phase I/II studies for refractory hematological malignancies. Preliminary results presented at the 2024 American Society of Hematology annual meeting indicate favorable tolerability and promising response rates in patients with relapsed/refractory diffuse large B-cell lymphoma, particularly in cases with HDAC6 overexpression.
Future research directions include the development of targeted delivery systems for 1-Naphthohydroxamic acid, such as nanoparticle formulations and antibody-drug conjugates, to enhance tumor specificity. Additionally, computational studies are underway to predict off-target interactions and optimize the compound's selectivity profile. The growing body of evidence positions 1-Naphthohydroxamic acid as a multifaceted pharmacophore with significant potential across various therapeutic areas, warranting continued investigation and development.
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